N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by scientists at Merck & Co. in the late 1990s as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been widely studied for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic system of the brain. By blocking the action of dopamine at this receptor, this compound is thought to modulate the activity of these brain regions, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine and other neurotransmitters in the brain, leading to changes in neuronal activity and behavior. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows researchers to study the specific effects of this receptor on behavior and cognition. However, one limitation of using this compound is that it may have off-target effects on other receptors or systems in the brain, which could complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide and its therapeutic applications. One area of interest is the use of this compound in combination with other drugs or therapies for the treatment of psychiatric disorders. Another area of interest is the development of more selective and potent dopamine D4 receptor antagonists, which could have improved efficacy and fewer off-target effects. Finally, there is growing interest in the role of the dopamine D4 receptor in the regulation of social behavior and cognition, and this compound may be a useful tool for investigating these processes.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide involves several steps, starting with the reaction of 2,4-dimethoxybenzylamine with 4-chloro-3-nitrobenzoic acid to form a nitrobenzamide intermediate. This intermediate is then reduced to the corresponding amine using palladium on carbon catalyst, followed by reaction with 1H-imidazole-1-carboxaldehyde to form the final product.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of substance abuse and addiction.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-7-8-17(18(11-16)25-2)21-19(23)15-5-3-14(4-6-15)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPTINFLWBFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.